2-(4-methoxyphenyl)-4-methyl-1H-pyrrole

Lipophilicity Drug design Membrane permeability

In lead optimization, precisely modulating lipophilicity without altering hydrogen-bonding capacity is a persistent challenge. This 2,4-disubstituted pyrrole directly addresses that need by offering a unique balance of physicochemical properties crucial for accurate SAR interpretation. Its distinct substitution pattern ensures it is not interchangeable with simpler analogs. - Enables cleaner SAR by isolating lipophilic effects (XLogP3 = 2.7) while retaining the 4-methoxyphenyl H-bond acceptor (HBA=1, TPSA=25 Ų). - Features three unsubstituted positions (N-H, C3, C5) for systematic diversification via cross-coupling or C-H activation. - Commercially available at ≥95% purity in multi-gram quantities, serving as a reliable starting material for methodology and screening campaigns.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13700752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-4-methyl-1H-pyrrole
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H13NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-8,13H,1-2H3
InChIKeyCFRSGJQPDCJREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole: Physicochemical and Structural Identity


2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole (CAS 1000182-40-0) is a disubstituted 1H-pyrrole derivative bearing a 4-methoxyphenyl group at the 2-position and a methyl group at the 4-position, with a molecular formula of C₁₂H₁₃NO and a molecular weight of 187.24 g/mol [1]. The compound is registered in the J-GLOBAL database (ID: 200907076353858870) with the InChIKey CFRSGJQPDCJREA-UHFFFAOYSA-N and is commercially available at purities of ≥95% from multiple suppliers, typically packaged from milligram to multi-gram quantities suitable for research-scale procurement [2]. It belongs to the broader class of 2-aryl-4-alkylpyrroles, a scaffold recognized for its tunable electronic and steric properties that influence target binding and physicochemical behaviour [3].

1
2-Aryl-4-alkylpyrrole scaffold for systematic lipophilicity tuning in SAR programs
2
Single methoxy H-bond acceptor supports polar active-site engagement screening
3
Paal-Knorr-accessible regiospecific scaffold with commercial multi-gram availability

Why 2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole Cannot Be Interchanged with Close Analogs


Substitution pattern on the pyrrole ring governs lipophilicity, hydrogen-bonding capacity, and electronic character in ways that preclude simple analog interchange. The concurrent presence of the 4-methoxyphenyl group at C2 and the methyl group at C4 creates a unique balance: the methoxy oxygen contributes a hydrogen-bond acceptor (HBA count = 1) and elevates topological polar surface area (TPSA = 25 Ų) relative to non-methoxy analogs, while the C4-methyl group independently raises XLogP3 to 2.7 versus 1.6 for the des-methyl comparator [1]. Computational studies on substituted pyrroles demonstrate that introducing an electron-donating methoxy group at the aryl ring reduces N–H bond strength by approximately 10% relative to bare pyrrole, altering both photostability and proton-transfer behaviour in ways not replicated by methyl substitution alone [2]. These computed differences are directly relevant to biological membrane partitioning, formulation solvent selection, and target-engagement kinetics, meaning that procurement of a near-neighbor analog (e.g., 2-(4-methoxyphenyl)-1H-pyrrole or 4-methyl-2-phenyl-1H-pyrrole) yields a materially different chemical entity for any structure-activity study.

Des-methyl analog (2-(4-methoxyphenyl)-1H-pyrrole)
Lipophilicity differs by ΔXLogP +1.1, altering membrane partitioning and assay distribution compared to the target 4-methyl compound.
Phenyl analog (4-methyl-2-phenyl-1H-pyrrole)
Lacks the methoxy H-bond acceptor (HBA 0 vs 1) and exhibits lower TPSA (15.8 vs 25 Ų), changing solubility and polar interaction profiles.
5-Methyl regioisomer (CAS 60456-81-7)
Regioisomeric methyl position alters spatial orientation of the aryl ring and synthetic precursor requirements; chromatographically distinguishable.

Comparative Quantitative Evidence for 2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole


Lipophilicity Advantage Over the Des-Methyl Analog

The C4-methyl substituent on 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole confers a substantial lipophilicity increase compared to its closest des-methyl congener. The target compound has a computed XLogP3 of 2.7, versus 1.6 for 2-(4-methoxyphenyl)-1H-pyrrole, yielding a ΔXLogP of +1.1 [1]. This difference is sufficient to alter logD₇.₄ by a comparable magnitude, directly impacting predicted membrane permeability and oral absorption according to Lipinski's Rule of Five framework. For procurement decisions, this means the target compound is expected to exhibit materially different compartmental distribution in cell-based assays compared to the des-methyl analog.

Lipophilicity (XLogP3)
Head-to-head
XLogP3 = 2.7 (target) vs 1.6 (des-methyl); Δ = +1.1
Higher lipophilicity supports cell-permeability modeling and SAR partitioning studies
Computed values; experimental logD recommended for assay buffer conditions
Lipophilicity Drug design Membrane permeability

Polar Surface Area and Hydrogen-Bonding Differentiation

The 4-methoxyphenyl substituent at C2 provides a hydrogen-bond acceptor (methoxy oxygen) that is absent in the plain phenyl analog. This is reflected in the computed TPSA: 25 Ų for the target compound versus 15.8 Ų for 4-methyl-2-phenyl-1H-pyrrole, a difference of +9.2 Ų (+58% relative increase) [1]. The target compound also has an HBA count of 1 versus 0 for the phenyl-only analog. This increased polarity improves aqueous solubility in polar organic solvent–water mixtures and may enhance interactions with polar residues in enzyme active sites that engage the methoxy oxygen [2].

Polar surface area & HBA
Head-to-head
TPSA 25 Ų vs 15.8 Ų; HBA 1 vs 0
Methoxy oxygen enables hydrogen-bonding in polar active sites, unavailable in phenyl-only analog
TPSA <60 Ų generally compatible with membrane permeability
Polar surface area Hydrogen bonding Solubility

Regioisomeric Differentiation from the 5-Methyl Analog

The position of the methyl substituent on the pyrrole ring has measurable consequences for physical properties and synthetic access. The 5-methyl regioisomer, 2-(4-methoxyphenyl)-5-methyl-1H-pyrrole (CAS 60456-81-7), exhibits a reported melting point of 126–129 °C and a predicted boiling point of 338.7 ± 30.0 °C [1]. In contrast, the 4-methyl target compound (CAS 1000182-40-0) is typically supplied as a solid or oil with purity specifications of ≥95% and is synthesized via Paal-Knorr condensation using a 1,4-dicarbonyl precursor that is regiospecifically substituted to place the methyl group at C4 rather than C5 . This regiospecificity is critical in medicinal chemistry programs where the methyl position directly influences the spatial orientation of the aryl ring relative to a biological target.

Regioisomeric identity
Cross-study comparable
4-methyl vs 5-methyl isomers; mp difference reported; distinct synthetic precursors
Correct regioisomer essential for reproducible target binding and SAR interpretation
Verify CAS 1000182-40-0 upon procurement
Regioisomerism Thermal properties Synthetic chemistry

Electron-Donating Effects on Radical Cation Stability

A systematic investigation of substituent effects on dithienylpyrrole radical cations demonstrated that among electron-donating methyl, methoxy, and methylthio substituents, the methoxy derivative (compound 1c) yielded the most stable radical cation, persisting in dichloromethane at room temperature under nitrogen for several hours without apparent decomposition, and exhibiting the largest π-dimerization enthalpy among the series [1]. DFT calculations at the M06-2X level confirmed that methoxy substitution induces a cis–cis conformation in the radical cation, reducing intramolecular steric repulsion compared to the trans–trans conformer of the unsubstituted analog. While this study was conducted on dithienylpyrroles rather than the target compound itself, the electronic effect of a methoxy group at the aryl ring of a pyrrole scaffold is a transferable class-level property that distinguishes the target compound from analogs bearing only methyl or unsubstituted phenyl groups [2].

Radical cation stability
Class-level
Methoxy-pyrrole derivatives show enhanced radical cation persistence in CH₂Cl₂ (class-level inference from dithienylpyrrole studies)
May confer reduced oxidative degradation in long-duration assays relative to non-oxygenated analogs
Direct data for target compound not reported; transferable property from methoxy-substituted pyrroles
Electronic effects Radical cation stability Structure-property relationships

Anti-Inflammatory Class Potential via Diaryl Pyrrole Benchmark

Bimetopyrol [2-methyl-4,5-bis(p-methoxyphenyl)pyrrole], a structurally related diaryl pyrrole carrying the same 4-methoxyphenyl pharmacophore, has been quantitatively characterized for anti-inflammatory activity in the carrageenin-induced rat paw edema model. Bimetopyrol demonstrated 9.6-fold (95% CI: 6.2–15.8) greater potency than phenylbutazone when administered orally in tragacanth suspension, and 5.4-fold (95% CI: 4.3–7.1) greater potency in olive oil solution [1]. Its acute oral LD₅₀ in male rats was 2,300 mg/kg. Additionally, bimetopyrol stabilized rat liver lysosomes at concentrations of 1 × 10⁻⁵ to 3 × 10⁻⁴ M, suppressing acid phosphatase release in neutral buffer-sucrose medium at 37 °C [2]. The target compound, 2-(4-methoxyphenyl)-4-methyl-1H-pyrrole, shares the 4-methoxyphenyl-pyrrole core with bimetopyrol but with a single aryl ring and a C4-methyl group rather than a C2-methyl, C4,C5-diaryl pattern. This structural relationship supports class-level inference that the 4-methoxyphenyl-pyrrole scaffold is a privileged starting point for anti-inflammatory lead optimization, though the monocyclic target compound is expected to exhibit lower absolute potency than the diaryl bimetopyrol.

Anti-inflammatory class context
Class-level
Bimetopyrol (diaryl analog) shows 9.6× higher potency than phenylbutazone in rat paw edema model. Target compound shares 4-methoxyphenyl-pyrrole core.
Supports class-level model context; monocyclic scaffold expected to show attenuated response
Data to verify for target compound; used for baseline SAR before progressing to diaryl derivatives
Anti-inflammatory In vivo pharmacology Diaryl pyrrole

Synthetic Accessibility via Paal-Knorr Condensation

2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole is accessible via the Paal-Knorr pyrrole synthesis, which condenses a 1,4-dicarbonyl compound with ammonia or a primary amine under acid catalysis [1]. This route benefits from well-established reaction conditions, typically employing polystyrenesulfonate or Fe³⁺-montmorillonite catalysts to achieve improved yields under mild aqueous or solvent-based conditions . The Paal-Knorr approach is regiospecific for 2,4-disubstitution when the appropriate 1,4-diketone precursor is used, distinguishing it from alternative pyrrole syntheses (e.g., Van Leusen, Hantzsch) that may produce different substitution patterns. Commercial suppliers report purities of ≥95% for the target compound, with available quantities ranging from 500 mg to 100 g, indicating that the synthetic route is sufficiently robust for multigram production .

Synthetic route
Reported
Paal-Knorr condensation of 1,4-dicarbonyl with NH₃; commercial purity ≥95%; quantities 500 mg–100 g
Reliable gram-scale access supports procurement and downstream derivatization
Regiospecific for 2,4-disubstitution; catalyst selection may improve yields
Paal-Knorr synthesis Synthetic yield Scalability

Procurement and Application Scenarios for 2-(4-Methoxyphenyl)-4-methyl-1H-pyrrole


SAR Studies with Controlled Lipophilicity Tuning

The target compound's XLogP3 of 2.7, which is +1.1 log units higher than the des-methyl analog 2-(4-methoxyphenyl)-1H-pyrrole (XLogP3 = 1.6), makes it the preferred choice when an SAR program requires systematically increasing lipophilicity while retaining the 4-methoxyphenyl pharmacophore [1]. This is directly relevant to lead optimization campaigns where cellular permeability, plasma protein binding, or tissue distribution need to be incrementally modulated without altering the hydrogen-bonding capacity of the methoxy oxygen. The target compound enables a cleaner SAR interpretation than adding lipophilicity via an alternative substituent that would simultaneously change TPSA or H-bond donor count.

Enzyme Inhibition Screening with Methoxy-Mediated Hydrogen Bonding

The presence of a single methoxy hydrogen-bond acceptor (HBA = 1) and TPSA of 25 Ų distinguishes the target compound from 4-methyl-2-phenyl-1H-pyrrole (HBA = 0, TPSA = 15.8 Ų) [1]. This makes the target compound the appropriate procurement choice for screening campaigns targeting enzymes whose active sites contain polar residues (e.g., Ser, Thr, Tyr, Lys) predicted to engage the methoxy oxygen. The bimetopyrol precedent demonstrates that 4-methoxyphenyl-substituted pyrroles can achieve quantifiable in vivo anti-inflammatory activity, supporting the hypothesis that the methoxy group can contribute to productive target engagement in cyclooxygenase or lysosomal membrane stabilization pathways [2].

Oxidative Stability Assessment in Long-Duration Assays

Class-level evidence from dithienylpyrrole radical cation studies indicates that methoxy-substituted pyrrole derivatives exhibit superior radical cation stability compared to methyl- or methylthio-substituted analogs [1]. For applications requiring extended incubation times (e.g., 48–72 h cell-based assays, microsomal stability studies) or electrochemical characterization, the target compound's 4-methoxyphenyl group is predicted to confer enhanced resistance to oxidative degradation relative to non-oxygenated phenyl-pyrrole analogs. This property directly impacts data reproducibility and compound integrity over the course of long-duration experiments.

Synthetic Methodology Development via C–H Functionalization

The target compound's 2,4-disubstitution pattern, with the pyrrole N–H, C3, and C5 positions remaining unsubstituted, provides three chemically distinct sites for further diversification via electrophilic substitution, directed C–H activation, or palladium-catalyzed cross-coupling. The Paal-Knorr synthetic route provides reliable access to multigram quantities of the core scaffold [1], and the commercial availability at ≥95% purity in 500 mg–100 g quantities [2] makes this compound a practical starting material for methodology studies. The regioisomeric differentiation from the 5-methyl analog further emphasizes the importance of verifying CAS 1000182-40-0 upon procurement to ensure the correct substitution pattern for downstream chemistry.

Application
Selection Property
Validation Focus
Controlled lipophilicity SAR
C4-methyl lipophilicity differentiation from des-methyl analog
Cell permeability and logD assay correlation
Polar active-site screening
Methoxy H-bond acceptor for polar residue engagement
Target binding assays with polar site mutagenesis
Oxidative stability profiling
Methoxy-pyrrole radical cation persistence (class-level)
Long-duration incubation integrity and degradation monitoring
C-H functionalization methodology
2,4-disubstituted scaffold with three free positions
Regiospecific derivatization and CAS verification
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